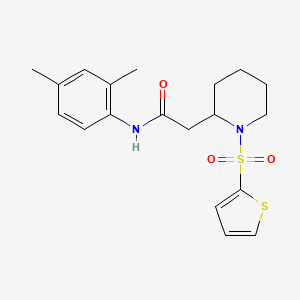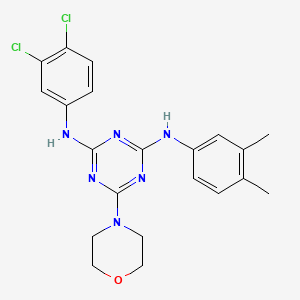
N2-(3,4-diclorofenil)-N4-(3,4-dimetilfenil)-6-morfolino-1,3,5-triazina-2,4-diamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The “N2-(3,4-dichlorophenyl)-N4-(3,4-dimethylphenyl)” part suggests that there are two phenyl rings attached to the triazine ring, one of which has two chlorine atoms, and the other has two methyl groups. The “6-morpholino” part indicates the presence of a morpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings. The electronic and steric effects of the chlorine and methyl substituents on the phenyl rings could have significant impacts on the compound’s chemical behavior .Chemical Reactions Analysis
The reactivity of this compound would depend on various factors, including the electronic properties of the substituents and the overall molecular structure. For example, the chlorine atoms might make the corresponding phenyl ring more electrophilic, making it more susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would all play a role .Aplicaciones Científicas De Investigación
Acoplamiento Suzuki–Miyaura
La reacción de acoplamiento Suzuki–Miyaura (SM) es un método poderoso para formar enlaces carbono-carbono. Implica el acoplamiento cruzado de compuestos de boro arilo o vinilo con haluros de arilo o vinilo utilizando un catalizador de paladio. El compuesto en cuestión sirve como un reactivo organoboro en las reacciones de acoplamiento SM. Sus condiciones de reacción suaves y su tolerancia al grupo funcional lo convierten en una herramienta valiosa para sintetizar moléculas complejas .
Reacciones de protodesboronación
Las reacciones de protodesboronación utilizan compuestos de boro para lograr transformaciones específicas. Por ejemplo, los complejos de borato menos nucleófilos se pueden emplear para evitar la adición arilo no deseada durante la síntesis de moléculas complejas. El compuesto podría desempeñar un papel en tales reacciones .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-N-(3,4-dichlorophenyl)-4-N-(3,4-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N6O/c1-13-3-4-15(11-14(13)2)24-19-26-20(25-16-5-6-17(22)18(23)12-16)28-21(27-19)29-7-9-30-10-8-29/h3-6,11-12H,7-10H2,1-2H3,(H2,24,25,26,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXFNJADQDNMSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)Cl)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-Benzylpiperidin-4-yl)methyl]-6-chloropyridine-3-carboxamide](/img/structure/B2367173.png)
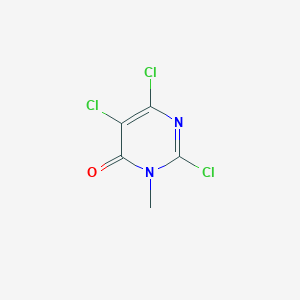
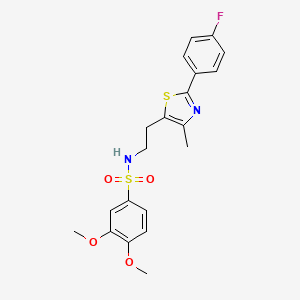
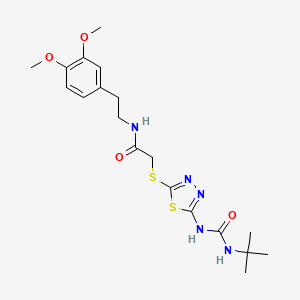

![5-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-ethylphenyl)-6-(2-methylphenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2367180.png)
![Spiro[2.3]hexane-5-sulfonyl chloride](/img/structure/B2367183.png)
![2-(2-methylquinazolin-4-yl)oxy-N-[(4-methylsulfanylphenyl)methyl]acetamide](/img/structure/B2367185.png)
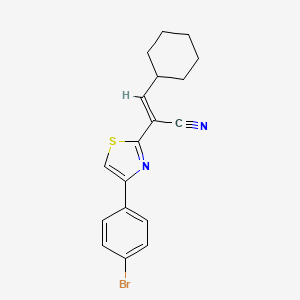
![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-phenylurea](/img/structure/B2367187.png)
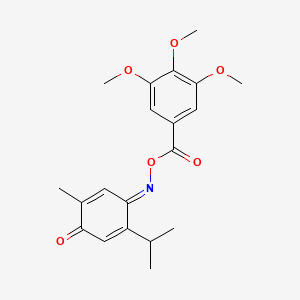
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2367190.png)
![2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2367192.png)
